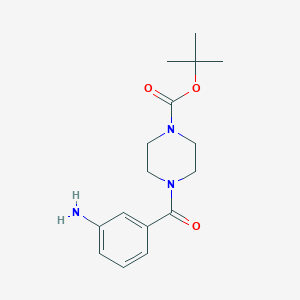

Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-aminobenzoyl moiety. The Boc group enhances solubility and stability during synthetic processes, while the 3-aminobenzoyl substituent introduces a reactive aromatic amine, enabling further functionalization. This compound serves as a critical intermediate in medicinal chemistry, particularly for developing kinase inhibitors, antiviral agents, and protease-targeted therapies. Its structural versatility allows for modifications at both the benzoyl and piperazine positions, making it a scaffold of interest in drug discovery .

Properties

IUPAC Name |

tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(17)11-12/h4-6,11H,7-10,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWKOFOBSMSOHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590434 | |

| Record name | tert-Butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883554-97-0 | |

| Record name | 1,1-Dimethylethyl 4-(3-aminobenzoyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883554-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of tert-butyl 4-hydroxypiperazine-1-carboxylate with 3-aminobenzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to form amides.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohol derivatives.

Substitution: Amide derivatives.

Scientific Research Applications

Antimicrobial Activity

Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate has been studied for its antimicrobial properties against various bacterial strains. The following table summarizes the inhibition zones observed in studies:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 18 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

These results indicate that the compound exhibits significant antimicrobial activity, suggesting its potential use in treating infections caused by resistant bacterial strains.

Anticancer Activity

In vitro studies have demonstrated the compound's ability to inhibit cancer cell proliferation. The following table presents the IC50 values for different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

These findings suggest that this compound may exert selective cytotoxic effects on cancer cells, potentially making it a candidate for anticancer drug development.

Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against multi-drug resistant strains. The results indicated significant inhibition, highlighting its potential role in treating infections caused by resistant bacteria.

Cancer Cell Studies

Another research project focused on the anticancer effects of the compound on various cancer cell lines. The study revealed that the compound induced apoptosis, characterized by increased caspase activity and DNA fragmentation, further supporting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and the amino benzoyl group can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate with structurally analogous piperazine derivatives, focusing on substituents, synthesis, stability, and biological activity:

Key Structural and Functional Differences:

Substituent Effects: The 3-aminobenzoyl group in the target compound provides a planar, electron-deficient aromatic system, favoring hydrogen bonding and π-stacking interactions. In contrast, benzyl (e.g., ) or sulfonyl (e.g., ) linkers alter electronic profiles and steric bulk, impacting target selectivity . Ferrocenyl () and thiazole () substituents introduce redox activity and heterocyclic diversity, respectively, broadening therapeutic applications .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods in (EDCI/HOAt-mediated amidation), whereas nitrophenyl derivatives () require Cu-catalyzed amination, and sulfonyl analogs () involve sulfonylation .

Stability and Reactivity: The 3-aminobenzoyl group may confer susceptibility to oxidative degradation compared to nitro () or fluoro () groups. However, the Boc group stabilizes the piperazine core against hydrolysis .

Biological Activity

Tert-butyl 4-(3-aminobenzoyl)piperazine-1-carboxylate (TBAP) is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of TBAP, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

TBAP is characterized by its piperazine ring, which is a common scaffold in many pharmacologically active compounds. The structure can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₂O₂

- Molecular Weight : 238.29 g/mol

- CAS Number : 17750332

The presence of the tert-butyl group enhances the lipophilicity of the compound, which may influence its absorption and distribution in biological systems.

TBAP exhibits a range of biological activities, primarily due to its interaction with various biological targets:

- Antimicrobial Activity : Research indicates that TBAP has potential antimicrobial properties, particularly against Gram-negative bacteria. Its mechanism involves inhibiting bacterial efflux pumps, which are crucial for multidrug resistance in bacteria .

- Neuroprotective Effects : Preliminary studies suggest that TBAP may have neuroprotective properties. It appears to modulate neuroinflammatory responses and reduce oxidative stress in neuronal cells, which is critical in neurodegenerative diseases like Alzheimer's .

Pharmacological Studies

A summary of notable studies regarding TBAP's biological activity is presented in the table below:

Case Studies

- Neuroprotective Study : In vitro experiments showed that TBAP significantly increased the viability of astrocytes treated with Aβ peptides. The compound reduced pro-inflammatory cytokines (e.g., TNF-α), indicating a potential role in mitigating neuroinflammation associated with Alzheimer's disease .

- Antimicrobial Efficacy : A study focused on TBAP's ability to combat bacterial resistance demonstrated that it effectively inhibited the growth of several resistant bacterial strains by targeting their efflux mechanisms. This finding suggests its potential as a lead compound for developing new antimicrobial agents .

Safety and Toxicity

While TBAP shows promising biological activities, understanding its safety profile is crucial for therapeutic applications. Current data on toxicity indicate that it has a moderate safety margin; however, comprehensive toxicological studies are necessary to establish its safety for clinical use.

Q & A

Q. What strategies mitigate competing Suzuki coupling byproducts during aryl functionalization?

- Methodological Answer :

- Catalyst Screening : Pd(PPh₃)₄ gives higher selectivity (>90%) over Pd(dppf)Cl₂ for coupling with boronic esters .

- Protecting Group Strategy : Temporarily protect the amine with Fmoc to prevent undesired cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.